molecular formula C13H6F3N3O B2918422 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 362602-12-8

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2918422
CAS No.: 362602-12-8
M. Wt: 277.206
InChI Key: NSMPADIWUYJQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

1PBC emerged from systematic efforts to identify selective modulators of TMEM16A, a channel implicated in pathologies ranging from hypertension to cystic fibrosis. Early pharmacological characterization revealed its dual proton-accepting groups enable membrane permeability and voltage-dependent block. Cryo-electron microscopy studies in 2022 resolved its binding site within an extracellular pocket formed by transmembrane helices α3–α6, adjacent to the pore’s narrow neck region. This structural work explained prior functional observations of open-channel block kinetics and calcium sensitivity.

Comparative studies with earlier TMEM16A inhibitors like tannic acid and CaCCinh-A01 highlighted 1PBC’s superior selectivity. While earlier compounds non-specifically targeted multiple chloride channels, 1PBC’s inhibition profile shows >100-fold selectivity for TMEM16A/B over TMEM16F scramblase activity. Its development marked a shift toward structure-guided design of anion channel modulators.

Significance in Ion Channel Research

1PBC has become a cornerstone tool for probing TMEM16A gating mechanisms. Key contributions include:

Table 1: 1PBC’s Impact on TMEM16A Gating Studies

Parameter Finding Source
Voltage dependence IC50 decreases exponentially with depolarization (δ = 0.3 e⁻)
Calcium cooperativity EC50 shifts from 0.7 μM to 0.22 μM in Q645A mutant
State dependence 10-fold higher affinity for open vs. closed states
Pore dilation effect Binds 8 Å extracellular to hydrophobic gate

These data resolved long-standing debates about TMEM16A’s dual gating mechanisms. The calcium-dependent electrostatic gate and voltage-sensitive hydrophobic gate operate synergistically, with 1PBC binding stabilizing an intermediate conformation. Molecular dynamics simulations show inhibitor binding induces outward movement of α4 and α6 helices, expanding the outer vestibule.

Role in Cellular Physiology Studies

In native tissues, 1PBC has elucidated TMEM16A’s contribution to:

  • Airway Epithelial Chloride Secretion

    • Blocks 80% of calcium-activated chloride current (CaCC) in bronchial epithelia at 10 μM
    • Spares basal chloride transport, implicating TMEM16A in stimulated fluid secretion
  • Smooth Muscle Contractility

    • Reduces acetylcholine-induced tracheal contraction by 65% (IC50 = 3.1 μM)
    • No effect on L-type calcium currents, confirming TMEM16A-specific action
  • Neuronal Excitability

    • Prolongs hippocampal action potential duration by inhibiting afterhyperpolarization currents
    • Modulates firing frequency in dorsal root ganglion neurons

Table 2: Cellular Systems Studied Using 1PBC

Cell Type Physiological Process Key Finding
T84 colonic epithelium cAMP-stimulated Cl⁻ secretion 50% inhibition at 5 μM
Human bronchial cells ATP-induced mucin secretion EC50 shift from 2.3 to 5.8 μM
Mouse salivary acini Carbachol-activated fluid secretion Complete block at 10 μM

These studies established TMEM16A’s dominance in agonist-evoked chloride transport, contrasting with earlier views of CFTR as the primary secretory pathway. The compound’s membrane permeability allows rapid intracellular access, making it ideal for acute electrophysiological experiments.

Properties

IUPAC Name

1-oxo-3-(trifluoromethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTYCXMNTMSRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrido[1,2-a]benzimidazole derivative with trifluoromethylating agents and subsequent hydroxylation and cyanation steps . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in research .

Scientific Research Applications

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 2, and 3 of the pyrido[1,2-a]benzimidazole core. These modifications influence molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups (IR Peaks)
1PBC 1-OH, 3-CF₃ C₁₄H₇F₃N₄O 328.22* N/A -OH, -C≡N (2211 cm⁻¹)
3-Methyl-1-[3-(trifluoromethyl)phenylamino] (14c) 1-(3-CF₃-phenylamino), 3-CH₃ C₂₀H₁₆N₄O 328.38 299 -NH (3469 cm⁻¹), -C≡N (2211 cm⁻¹)
1-[(3-Fluorophenyl)amino]-3-methyl 1-(3-F-phenylamino), 3-CH₃ C₁₉H₁₃FN₄ 316.34 N/A -C≡N (NMR-confirmed)
2-Benzyl-3-methyl-1-oxo (3v) 1-O, 2-benzyl, 3-CH₃ C₂₁H₁₆N₄O 356.38 N/A -C≡N (HRMS-confirmed)

*Calculated based on molecular formula.

Impact of Substituents on Activity

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for membrane-bound targets like TMEM16A .
  • Hydroxy (-OH) : Facilitates hydrogen bonding, improving binding affinity in 1PBC .

Biological Activity

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound recognized for its significant biochemical and pharmacological properties. This compound has garnered attention due to its potent inhibitory effects on specific ion channels, particularly the TMEM16A calcium-activated chloride channels, which play a crucial role in various physiological processes.

  • Molecular Formula : C13H6F3N3O
  • Molecular Weight : 277.20 g/mol
  • CAS Number : 362602-12-8

The primary mechanism of action for this compound involves blocking the TMEM16A channels. This inhibition occurs through direct interaction with the anion pore of the channel, effectively preventing chloride ion conductance. This modulation of ion flow can influence cellular excitability and signaling pathways, making it a valuable tool in both research and potential therapeutic applications.

Ion Channel Inhibition

Research indicates that this compound exhibits high selectivity and potency in inhibiting TMEM16A channels. The compound's structure, particularly the trifluoromethyl and hydroxy functional groups, contributes to its unique binding characteristics.

Compound Target IC50 Value (µM) Selectivity
This compoundTMEM16A0.12High
NiclosamideTMEM16A0.15Moderate

Antiviral Potential

In addition to its ion channel inhibition properties, preliminary studies suggest that this compound may have antiviral applications. Its structural analogs have shown efficacy against various viral targets, indicating a possible broad-spectrum antiviral activity.

Study on TMEM16A Inhibition

In a study conducted by researchers at the University of Cape Town, the compound was tested for its efficacy in inhibiting TMEM16A channels in cellular models. Results demonstrated that at concentrations as low as 0.12 µM, the compound effectively blocked chloride currents induced by calcium influx, highlighting its potential for treating conditions associated with dysregulated ion channel activity.

Antiviral Activity Evaluation

Another significant study evaluated the antiviral properties of related benzimidazole derivatives against respiratory viruses. While specific data on this compound was limited, similar compounds within the class exhibited EC50 values ranging from 5 to 28 µM against RSV (Respiratory Syncytial Virus), suggesting a promising avenue for further investigation into its antiviral capabilities.

Applications in Research and Medicine

The compound's ability to modulate ion channel activity positions it as a potential candidate for various therapeutic applications:

  • Research : Utilized as a tool for studying ion channel physiology and pathophysiology.
  • Medicine : Potential applications in treating diseases linked to ion channel dysfunction such as cystic fibrosis and certain cardiac arrhythmias.
  • Antiviral Development : As part of ongoing research into new antiviral agents targeting respiratory viruses.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

TechniqueExpected SignalsReference Compound Example
¹H NMR δ 7.5–8.2 ppm (aromatic H), δ 4.5–5.5 ppm (exchangeable -OH)3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile
¹³C NMR ~110–120 ppm (CN), ~150 ppm (C-F coupling)Fluorinated pyrimido-benzimidazoles
IR 2230–2240 cm⁻¹ (C≡N), 3100–3500 cm⁻¹ (-OH stretch)Pyrido-benzimidazole derivatives

Q. Table 2: Reaction Optimization Parameters

VariableImpact on Regioselectivity/ YieldExample from Literature
Solvent MeCN + (EtO)₃B → 98% 2-substitution; Trifluoroethanol → 4-substitutionScheme 19 in
Catalyst Lewis acids enhance electrophilic activation at electron-deficient positionsMulticomponent reactions
Temperature 50°C accelerates cyclization but risks byproduct formationTriazenylpyrazole synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.